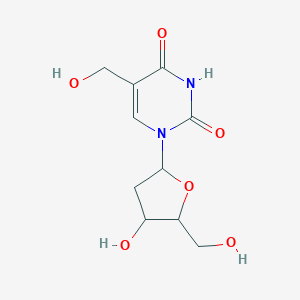

5-Hydroxymethyl-2'-Desoxy-uridin

Übersicht

Beschreibung

5-Hydroxymethyl-2’-deoxyuridine: is a nucleoside analog, which means it is structurally similar to naturally occurring nucleosidesIt is known to inhibit the replication of multiple human leukemia cell lines and has shown efficacy in prolonging the survival of mice carrying leukemia .

Wissenschaftliche Forschungsanwendungen

Chemie: 5-Hydroxymethyl-2'-Desoxy-uridin wird als Baustein bei der Synthese modifizierter Oligonukleotide für verschiedene biochemische Studien verwendet. Es dient als Vorläufer für die Synthese anderer Nukleosid-Analoga.

Biologie: In der biologischen Forschung wird diese Verbindung verwendet, um DNA-Schäden und Reparaturmechanismen zu untersuchen. Es wird in DNA eingebaut und kann verwendet werden, um die Auswirkungen von oxidativem Stress auf Nukleinsäuren zu verfolgen und zu analysieren .

Medizin: Die Verbindung hat sich als vielversprechend für antivirale Therapien, insbesondere gegen Herpes-simplex-Virus Typ 1, erwiesen. Sie zeigt auch Antikrebsaktivität, indem sie die Replikation von Leukämiezellen und anderen Krebszelllinien hemmt .

Industrie: In der pharmazeutischen Industrie wird this compound auf sein Potenzial zur Entwicklung neuer Therapeutika untersucht. Seine Rolle als Nukleosid-Analogon macht es zu einem wertvollen Werkzeug bei der Medikamentenfindung und -entwicklung .

5. Wirkmechanismus

This compound entfaltet seine Wirkung in erster Linie, indem es in DNA eingebaut wird und die DNA-Synthese stört. Es hemmt Enzyme wie Thymidylat-Synthase und DNA-Polymerase, die für die DNA-Replikation und -Reparatur von entscheidender Bedeutung sind. Dies führt zur Bildung fehlerhafter DNA-Strukturen, die letztendlich die Zellproliferation hemmen und den Zelltod induzieren .

Wirkmechanismus

Target of Action

5-Hydroxymethyl-2’-deoxyuridine (also known as alpha-Hydroxythymidine) primarily targets BRCA-deficient cells . BRCA genes are tumor suppressor genes that play a crucial role in DNA repair, particularly in the repair of double-strand breaks .

Mode of Action

The compound potentiates the sensitivity of BRCA-deficient cells to PARP inhibitors (PARPi) . This is mediated by the action of SMUG1 glycosylase on genomic 5-Hydroxymethyl-2’-deoxyuridine, leading to PARP trapping, replication fork collapse, DNA break formation, and apoptosis .

Biochemical Pathways

5-Hydroxymethyl-2’-deoxyuridine is involved in the demethylation pathway of 5-methyl-2’-deoxycytidine (5mdC) mediated by ten-eleven translocation (TET) proteins . It is an intermediate in this pathway and its incorporation into DNA can lead to DNA damage response, chromosome aberrations, and replication fork impairment .

Pharmacokinetics

It is known that the compound can inhibit the replication of multiple human leukemia cell lines .

Result of Action

The incorporation of 5-Hydroxymethyl-2’-deoxyuridine into DNA can elicit a DNA damage response, chromosome aberrations, replication fork impairment, and cell viability loss in the absence of FANCD2 . It also inhibits the replication of multiple human leukemia cell lines .

Action Environment

5-Hydroxymethyl-2’-deoxyuridine is part of the human exposome, which includes all the exposures of an individual in a lifetime and how those exposures relate to health

Safety and Hazards

Zukünftige Richtungen

Vorbereitungsmethoden

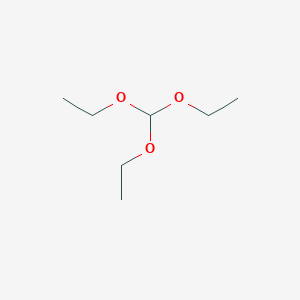

Synthesewege und Reaktionsbedingungen: Die Synthese von 5-Hydroxymethyl-2'-Desoxy-uridin erfolgt in der Regel durch Hydroxymethylierung von 2'-Desoxy-uridin. Eine gängige Methode beinhaltet die Verwendung von Formaldehyd und einer Base, um die Hydroxymethylgruppe an der 5-Position des Uridinrings einzuführen . Die Reaktionsbedingungen erfordern häufig eine sorgfältige Kontrolle von Temperatur und pH-Wert, um eine hohe Ausbeute und Reinheit zu gewährleisten.

Industrielle Produktionsverfahren: Obwohl spezifische industrielle Produktionsverfahren nicht umfassend dokumentiert sind, folgt die Synthese im Allgemeinen ähnlichen Prinzipien wie Labormethoden, jedoch in größerem Maßstab. Dies beinhaltet die Optimierung der Reaktionsbedingungen, um die Ausbeute zu maximieren und Verunreinigungen zu minimieren. Die Verwendung von Durchflussreaktoren und fortschrittlichen Reinigungstechniken wie der Hochleistungsflüssigkeitschromatographie (HPLC) kann eingesetzt werden, um die gewünschte Produktqualität zu erreichen .

Analyse Chemischer Reaktionen

Arten von Reaktionen:

Oxidation: 5-Hydroxymethyl-2'-Desoxy-uridin kann Oxidationsreaktionen unterliegen, was zur Bildung von 5-Formyl-2'-Desoxy-uridin führt.

Reduktion: Die Verbindung kann zu 5-Methyl-2'-Desoxy-uridin reduziert werden.

Substitution: Es kann an nukleophilen Substitutionsreaktionen teilnehmen, bei denen die Hydroxymethylgruppe durch andere funktionelle Gruppen ersetzt werden kann.

Häufige Reagenzien und Bedingungen:

Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid können unter sauren Bedingungen verwendet werden.

Reduktion: Natriumborhydrid oder Lithiumaluminiumhydrid sind gängige Reduktionsmittel.

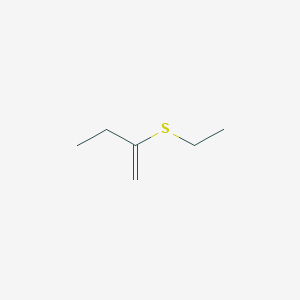

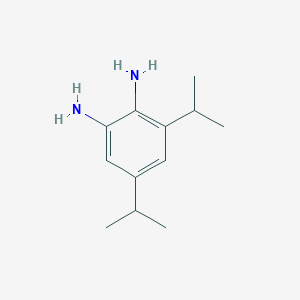

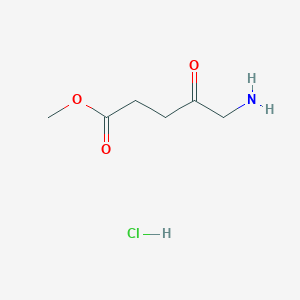

Substitution: Verschiedene Nukleophile wie Amine oder Thiole können unter basischen Bedingungen verwendet werden.

Hauptprodukte:

Oxidation: 5-Formyl-2'-Desoxy-uridin

Reduktion: 5-Methyl-2'-Desoxy-uridin

Substitution: Je nach Nukleophil können Produkte 5-Amino-2'-Desoxy-uridin oder 5-Thio-2'-Desoxy-uridin umfassen.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

2'-Desoxy-uridin: Ein natürlich vorkommendes Nukleosid, dem die Hydroxymethylgruppe an der 5-Position fehlt.

5-Methyl-2'-Desoxy-uridin: Ähnlich wie 5-Hydroxymethyl-2'-Desoxy-uridin, jedoch mit einer Methylgruppe anstelle einer Hydroxymethylgruppe.

5-Brom-2'-Desoxy-uridin: Enthält ein Bromatom an der 5-Position und wird als Thymidin-Analogon bei DNA-Synthese-Studien verwendet.

Einzigartigkeit: this compound ist aufgrund seiner Hydroxymethylgruppe einzigartig, die es ihm ermöglicht, an spezifischen biochemischen Reaktionen teilzunehmen, die andere Nukleosid-Analoga nicht durchführen können. Diese funktionelle Gruppe verstärkt auch seine Fähigkeit, die Virus- und Krebszellreplikation zu hemmen, was es zu einer wertvollen Verbindung sowohl in der Forschung als auch in therapeutischen Anwendungen macht .

Eigenschaften

IUPAC Name |

1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O6/c13-3-5-2-12(10(17)11-9(5)16)8-1-6(15)7(4-14)18-8/h2,6-8,13-15H,1,3-4H2,(H,11,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPAVKOYJGUMINP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=C(C(=O)NC2=O)CO)CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5116-24-5 | |

| Record name | 5-Hydroxymethyl-2'-deoxyuridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=749425 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

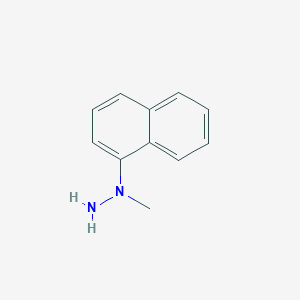

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 5-Hydroxymethyl-2'-deoxyuridine (5-hmdU) primarily interacts with DNA by incorporating itself in place of thymidine. [] This substitution, while not directly mutagenic, triggers a repair response. [] The enzyme 5-hydroxymethyluracil-DNA glycosylase (hmUra-DNA glycosylase) recognizes and excises 5-hmdU from DNA. [, ] This excision repair process, if excessive, can lead to DNA strand breaks and ultimately induce apoptosis, especially in cells with compromised DNA repair mechanisms or under additional stress like ionizing radiation. []

A: 5-Hydroxymethyl-2'-deoxyuridine itself does not possess catalytic properties. It is a substrate in enzymatic reactions, notably in DNA repair processes involving the enzyme 5-hydroxymethyluracil-DNA glycosylase. [, ]

A: Yes. Computational modeling, specifically NMR-based modeling, has been used to investigate the interaction of 5-Hydroxymethyl-2'-deoxyuridine with transcription factor 1 (TF1) from the Bacillus subtilis bacteriophage SPO1. [] This study provided a structural model of the TF1/5-hmdU-DNA complex, demonstrating how TF1 binds preferentially to DNA containing 5-hmdU.

A: Limited SAR information can be extracted from the provided research. Replacing specific thymidine residues with 5-hmdU in the thrombin binding aptamer (TBA) was shown to affect its binding affinity and anticoagulant activity. [] This suggests that the position and number of 5-hmdU substitutions in DNA can impact interactions with DNA-binding proteins.

ANone: The provided research primarily focuses on 5-Hydroxymethyl-2'-deoxyuridine as a biomarker for oxidative DNA damage and as a tool to study DNA repair. Therefore, it doesn't provide detailed information on its formulation strategies or stability in various conditions for pharmaceutical purposes.

ANone: Several analytical methods are employed to study 5-Hydroxymethyl-2'-deoxyuridine, highlighting its role as a biomarker for oxidative DNA damage:

- HPLC with electrochemical detection (HPLC-EC) for separating and quantifying oxidized DNA bases, including 5-Hydroxymethyl-2'-deoxyuridine. []

- HPLC coupled with tandem mass spectrometry (LC-MS/MS) provides high sensitivity and selectivity for quantifying 5-Hydroxymethyl-2'-deoxyuridine and other oxidized nucleosides in complex biological samples like urine. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,6,7,8-Tetrahydro-1H-naphtho[2,3-d]imidazol-2(3H)-one](/img/structure/B45605.png)